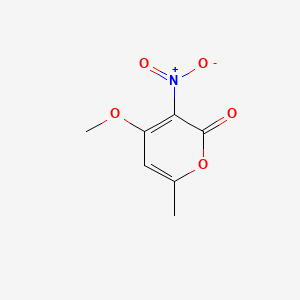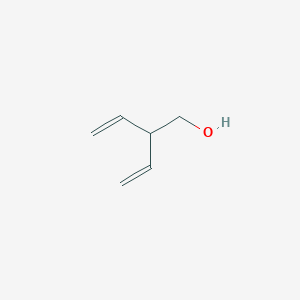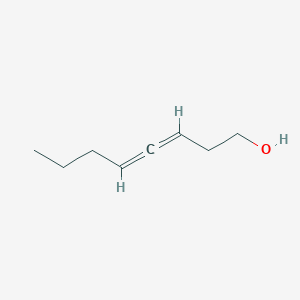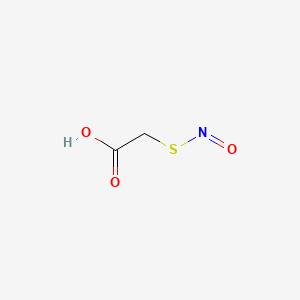![molecular formula C17H26OS B14627004 4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol CAS No. 56819-78-4](/img/structure/B14627004.png)
4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexane ring, a tert-butyl group, a phenylsulfanyl group, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be attached through a nucleophilic substitution reaction using phenylthiol and a suitable leaving group on the cyclohexane ring.
Hydroxylation: The hydroxyl group can be introduced by oxidation of a precursor compound or by direct hydroxylation using reagents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of other functional groups.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Elimination: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Elimination: Strong bases like potassium tert-butoxide can facilitate elimination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while substitution of the phenylsulfanyl group can yield a variety of substituted cyclohexane derivatives.
科学研究应用
4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, while the phenylsulfanyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-tert-Butylcyclohexanol: Similar structure but lacks the phenylsulfanyl group.
4-tert-Butylphenol: Contains a phenol group instead of a cyclohexanol ring.
Phenylcyclohexanol: Lacks the tert-butyl group.
Uniqueness
4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butyl and phenylsulfanyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
56819-78-4 |
|---|---|
分子式 |
C17H26OS |
分子量 |
278.5 g/mol |
IUPAC 名称 |
4-tert-butyl-1-(phenylsulfanylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H26OS/c1-16(2,3)14-9-11-17(18,12-10-14)13-19-15-7-5-4-6-8-15/h4-8,14,18H,9-13H2,1-3H3 |
InChI 键 |
LJECCWCLHGUJGC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCC(CC1)(CSC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


stannane](/img/structure/B14626925.png)


phosphaniumolate](/img/structure/B14626950.png)


![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14626973.png)





![N-[3-(Heptyloxy)phenyl]acetamide](/img/structure/B14626999.png)

